2-(2-Butyrylhydrazino)-2-iminoacetamide
Description
2-(2-Butyrylhydrazino)-2-iminoacetamide is a hydrazino-iminoacetamide derivative characterized by a central acetamide core substituted with a butyrylhydrazine moiety. This compound belongs to the broader class of iminoacetamides, which are structurally defined by an imino (NH) group adjacent to an acetamide functionality.
Properties
CAS No. |
112032-70-9 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]butanamide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3-4(11)9-10-5(7)6(8)12/h2-3H2,1H3,(H2,7,10)(H2,8,12)(H,9,11) |
InChI Key |
BVHALEPSOSLBOC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NN=C(C(=O)N)N |
Isomeric SMILES |
CCCC(=O)N/N=C(/C(=O)N)\N |
Canonical SMILES |
CCCC(=O)NN=C(C(=O)N)N |
Synonyms |
Butanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide Derivatives
- Structure: These derivatives feature a 2-hydroxyphenyl group attached to the iminoacetamide core, contrasting with the butyrylhydrazino substituent in the target compound.
- Synthesis : Produced via a three-component reaction of 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides in acetonitrile. The reaction proceeds through intermediate benzo[b]furan-2,3-diamines, followed by oxidation .
- In contrast, the butyrylhydrazino group may confer greater flexibility and lipophilicity, influencing membrane permeability .
2-Benzothiazolyl Acetohydrazide Derivatives
- Structure: These compounds incorporate a benzothiazole ring fused to the acetohydrazide core, differing from the iminoacetamide backbone of the target compound.
- Synthesis: Derived from ethyl-2-benzothiazolyl acetate via hydrazinolysis or reactions with cyanoacetohydrazide. Subsequent derivatization with aldehydes, triazoles, or hydroxybenzaldehydes yields diverse analogs .
- Functional Differences: The benzothiazole moiety imparts strong electron-withdrawing effects and fluorescence properties, making these derivatives suitable for sensor applications. The butyrylhydrazino-iminoacetamide structure lacks such electronic effects but may exhibit unique bioactivity due to its hydrazine linkage .
N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides
- Structure: These hydrazides feature a benzoyl group and a chlorophenoxy-acetyl substituent, structurally distinct from the butyrylhydrazino-iminoacetamide framework.
- Biological Activity: Demonstrated antifungal efficacy against strains like Candida albicans and Aspergillus niger, with activity linked to the electron-withdrawing chloro-phenoxy group. The target compound’s butyryl chain, being non-aromatic, may reduce antifungal potency but improve solubility .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Synthetic Route | Notable Properties |
|---|---|---|---|---|
| 2-(2-Butyrylhydrazino)-2-iminoacetamide | Iminoacetamide | Butyrylhydrazino | Likely MCRs (Ugi-type) | Lipophilic, flexible backbone |
| N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide | Iminoacetamide | 2-Hydroxyphenyl | Three-component condensation | Aromatic π-stacking, H-bonding |
| 2-Benzothiazolyl acetohydrazide | Benzothiazole-acetohydrazide | Benzothiazole, hydrazide | Hydrazinolysis of ethyl esters | Fluorescence, electron-withdrawing |
| N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide | Benzoyl-hydrazide | Chlorophenoxy-acetyl | Acylation reactions | Antifungal, chloro-substituted |
Research Findings and Implications
- Reactivity: The butyrylhydrazino group in this compound may undergo hydrolysis or condensation reactions, similar to hydrazide derivatives . However, its iminoacetamide core could stabilize intermediates in MCRs, enabling scaffold diversification .
- Biological Potential: While N-benzoyl hydrazides show antifungal activity, the target compound’s hydrazine linkage might target enzymes like urease or carbonic anhydrase, analogous to benzothiazole-based inhibitors .
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